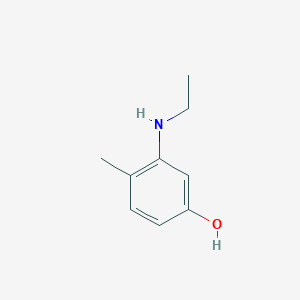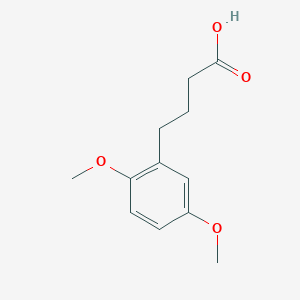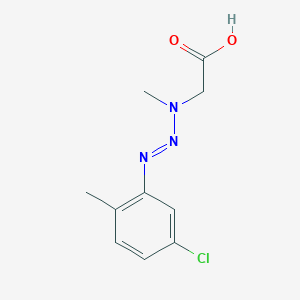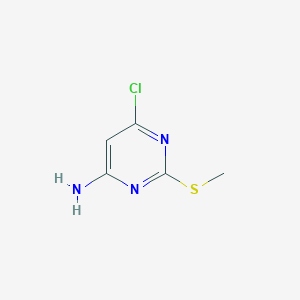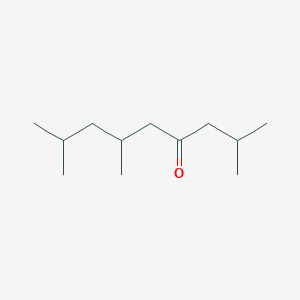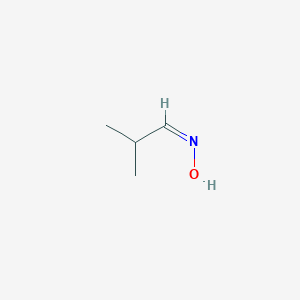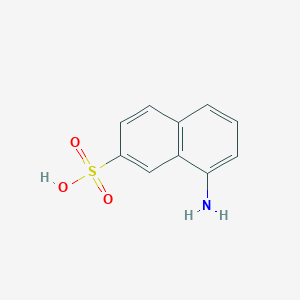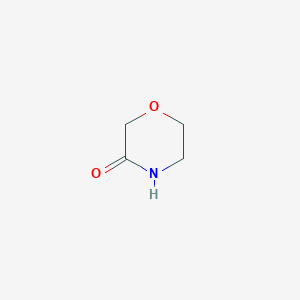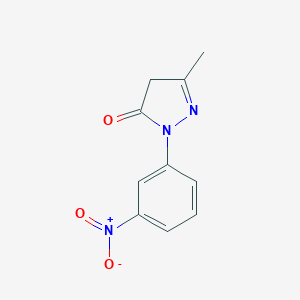![molecular formula C16H10S B089531 Phenanthro[3,4-b]thiophene CAS No. 195-52-8](/img/structure/B89531.png)
Phenanthro[3,4-b]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthro[3,4-b]thiophene is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. This compound has a unique structure that makes it a promising candidate for the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of Phenanthro[3,4-b]thiophene is not fully understood. However, studies have shown that it can interact with various cellular targets such as DNA, enzymes, and receptors. It is believed that the anticancer activity of this compound is due to its ability to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription.
Biochemische Und Physiologische Effekte
Phenanthro[3,4-b]thiophene has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase-dependent pathways. It also has anti-inflammatory properties that can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phenanthro[3,4-b]thiophene is its versatility in terms of its potential applications. It can be used in various fields such as materials science, organic electronics, and medicinal chemistry. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Phenanthro[3,4-b]thiophene. One of the areas that require further investigation is its mechanism of action. Understanding how this compound interacts with cellular targets can provide insights into its potential applications in various fields. Another area that requires further research is the development of more efficient and cost-effective synthesis methods. This can facilitate the production of this compound on a larger scale, making it more accessible for research and commercial applications. Finally, there is a need for more in vivo studies to determine the safety and efficacy of Phenanthro[3,4-b]thiophene in animal models. This can provide valuable information for the development of new drugs and materials based on this compound.
Conclusion:
In conclusion, Phenanthro[3,4-b]thiophene is a promising compound that has potential applications in various fields such as materials science, organic electronics, and medicinal chemistry. Its unique structure and properties make it a valuable building block for the development of new drugs and materials. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.
Synthesemethoden
The synthesis of Phenanthro[3,4-b]thiophene can be achieved through various methods, including Suzuki coupling, Pd-catalyzed cross-coupling, and direct arylation. The most common method is the Pd-catalyzed cross-coupling reaction between 2-bromo-3-thiophene and phenanthrene. This method offers a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Phenanthro[3,4-b]thiophene has been extensively studied for its potential applications in various fields. In materials science, it has been used as a building block for the synthesis of organic semiconductors, which have shown promising results in the development of organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In medicinal chemistry, Phenanthro[3,4-b]thiophene has been identified as a potential candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound exhibits potent anticancer activity by inhibiting the proliferation of cancer cells. It also has neuroprotective properties that can prevent the formation of amyloid-beta plaques, which are associated with Alzheimer's disease.
Eigenschaften
CAS-Nummer |
195-52-8 |
|---|---|
Produktname |
Phenanthro[3,4-b]thiophene |
Molekularformel |
C16H10S |
Molekulargewicht |
234.3 g/mol |
IUPAC-Name |
naphtho[1,2-e][1]benzothiole |
InChI |
InChI=1S/C16H10S/c1-2-4-13-11(3-1)5-6-12-7-8-15-14(16(12)13)9-10-17-15/h1-10H |
InChI-Schlüssel |
XRJUVKFVUBGLMG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)SC=C4 |
Andere CAS-Nummern |
195-52-8 |
Synonyme |
phenanthro[3,4-b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazine](/img/structure/B89449.png)
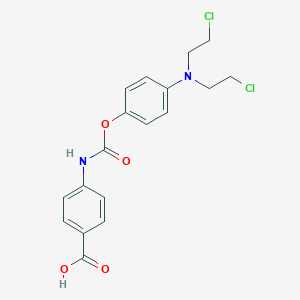
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)
